molecular formula C25H26O12 B1260499 Medicarpin 3-O-glucoside-6'-malonate

Medicarpin 3-O-glucoside-6'-malonate

Cat. No. B1260499
M. Wt: 518.5 g/mol
InChI Key: BQAJKXKYTQTBDK-PCHDOLKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Medicarpin 3-O-glucoside-6'-malonate is a member of pterocarpans.

Scientific Research Applications

  • Stress Responses in Alfalfa :

    • MGM is a major secondary metabolite in alfalfa (Medicago sativa L.) cell cultures, especially in roots. It increases following treatment with an elicitor from Colletotrichum lindemuthianum, suggesting its involvement in plant defense mechanisms against pathogens (Kessmann, Edwards, Geno, & Dixon, 1990).
  • Constitutive Compounds in Chickpea Cell Cultures :

    • In chickpea (Cicer arietinum L.) cell cultures, MGM is identified as a constitutive compound. Its levels significantly rise upon elicitor application, indicating its role in chickpea's response to external stress (Weidemann, Tenhaken, Höhl, & Barz, 1991).
  • Influence of Plant Age and Nodulation :

    • The accumulation of MGM in alfalfa is influenced by plant age and nodulation. It is a major metabolite in the roots of both field-grown and controlled environment plants, with higher concentrations in field-grown plants (Tiller, Parry, & Edwards, 1994).
  • Effects of Heavy Metals on Isoflavonoid Metabolism :

    • Exposure to heavy metals significantly reduces MGM levels in alfalfa, suggesting a modification in isoflavonoid metabolism under such stress conditions (Parry, Tiller, & Edwards, 1994).
  • Flavonoids in Glycyrrhiza pallidiflora :

    • MGM is also found in Glycyrrhiza pallidiflora root cultures, indicating its presence in various plant species (Li et al., 2001).
  • Accumulation in Elicited Chickpea Cell Suspension Cultures :

    • Chickpea cell cultures accumulate MGM upon elicitation. The ratio of accumulating aglyca to conjugates depends on the intensity of the elicitor effect, illustrating the dynamic nature of MGM accumulation (Mackenbrock, Gunia, & Barz, 1993).

properties

Molecular Formula

C25H26O12

Molecular Weight

518.5 g/mol

IUPAC Name

3-[[(2R,3S,4S,5R,6S)-6-[[(6aR,11aR)-9-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid

InChI

InChI=1S/C25H26O12/c1-32-11-2-4-13-15-9-33-16-7-12(3-5-14(16)24(15)36-17(13)6-11)35-25-23(31)22(30)21(29)18(37-25)10-34-20(28)8-19(26)27/h2-7,15,18,21-25,29-31H,8-10H2,1H3,(H,26,27)/t15-,18+,21+,22-,23+,24-,25+/m0/s1

InChI Key

BQAJKXKYTQTBDK-PCHDOLKHSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)[C@@H]3COC4=C([C@@H]3O2)C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)CC(=O)O)O)O)O

Canonical SMILES

COC1=CC2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)OC5C(C(C(C(O5)COC(=O)CC(=O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Medicarpin 3-O-glucoside-6'-malonate
Reactant of Route 2
Medicarpin 3-O-glucoside-6'-malonate
Reactant of Route 3
Medicarpin 3-O-glucoside-6'-malonate
Reactant of Route 4
Medicarpin 3-O-glucoside-6'-malonate
Reactant of Route 5
Medicarpin 3-O-glucoside-6'-malonate
Reactant of Route 6
Medicarpin 3-O-glucoside-6'-malonate

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